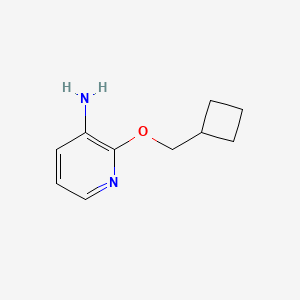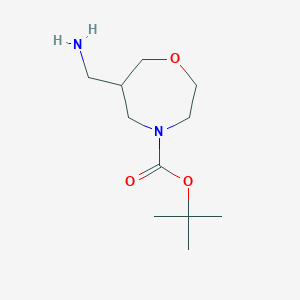
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid
Übersicht
Beschreibung
(2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, also known as 2Z-CNO, is an organic compound that has become increasingly popular in recent years due to its wide range of applications in the scientific community. It is a derivative of oxopentenoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 2Z-CNO has been used in a variety of research applications, including as a fluorescent probe for imaging and as a substrate for enzymatic reactions. Its unique properties make it an attractive compound for further study and exploration.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
- Bis-Potassium Salts Synthesis : The esters of 5-hydroxy-3-oxopent-4-enoic acids, closely related to (2Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid, can be efficiently converted into stable bis-potassium salts, enabling the synthesis of various heterocycles like pyrones, pyrazoles, and isoxazoles (Schmidt et al., 2006).
- Anti-Influenza Agent Synthesis : Synthesis of pentenoic acid analogs, similar to the targeted acid, demonstrates potential applications as anti-influenza agents (Mauldin et al., 2001).
- Antibacterial Activity : Fatty acid hydrazides, structurally related to the acid , have been synthesized and exhibited good antibacterial activity against various bacteria including E. coli (Banday et al., 2010).
Sensing and Luminescence Applications
- Metal-Organic Frameworks for Sensing : A metal-organic framework using DATZ, which has a structural resemblance to the targeted acid, showed potential in sensing Al(3+) ions in aqueous medium, indicating potential applications in environmental monitoring (Singha & Mahata, 2015).
Chemical Synthesis and Characterization
- Synthesis of Dye Derivatives : The synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, which shares a similar structure, was undertaken for potential applications in electrochemical cells (Kotteswaran et al., 2016).
- Enzyme Inhibition Studies : Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, structurally related to the target compound, have been synthesized and shown to inhibit human carbonic anhydrase enzymes, suggesting potential therapeutic applications (Oktay et al., 2016).
Biological Applications
- Antitumor and Antioxidant Activities : Studies on compounds structurally similar to this compound have shown potential antitumor and antioxidant activities, indicating possible therapeutic uses (Sirajuddin et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-3,5-diamino-2-cyano-5-oxopent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-2-3(6(11)12)4(8)1-5(9)10/h1,8H2,(H2,9,10)(H,11,12)/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKZNWOJRIMHX-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(\C#N)/C(=O)O)/N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)




![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)



![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)



